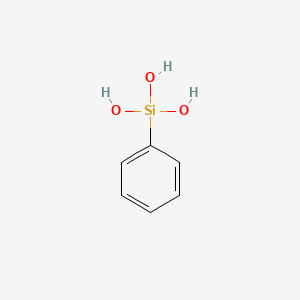

Phenylsilanetriol

Description

Historical Context and Evolution of Organosilanol Chemistry

The field of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. wikipedia.orgsbfchem.com Their work marked the dawn of a new branch of chemistry focused on compounds containing carbon-silicon bonds. wikipedia.org In the early 20th century, Frederic S. Kipping pioneered extensive research into organosilicon compounds, using Grignard reagents to create alkylsilanes and arylsilanes and being the first to prepare silicone oligomers and polymers. wikipedia.org It was Kipping who coined the term "silicone" in 1904. wikipedia.org

The period from 1904 to 1937 saw the synthesis of numerous simple organosilicon compounds and the discovery of cyclic and linear polysiloxanes. sbfchem.com After 1940, the focus shifted towards the application of polymeric organosilicon compounds, with researchers like J.F. Hyde, E.G. Rochow, and K.A. Andrianov developing silicone resins, coatings, and other polyorganosiloxane products. sbfchem.com

Within this broader field, organosilanols emerged as a distinct and important class of compounds. wikipedia.org Organosilanols are characterized by having one or more hydroxyl (–OH) groups directly attached to a silicon atom. wikipedia.orgsigmaaldrich.com They are silicon analogues of alcohols but are generally more acidic and more basic, leading to a rich structural chemistry dominated by hydrogen bonding. wikipedia.orgzmsilane.com Organosilanols are classified based on the number of hydroxyl groups attached to the silicon atom: organosilanols (one -OH group), organosilandiols (two -OH groups), and organosilanetriols (three -OH groups). wikipedia.org Phenylsilanetriol falls into this last category and is a key example of a silanetriol, which are particularly well-studied for their hydrogen bonding networks. wikipedia.org

Phenylsilanetriol as a Pivotal Monomer in Polysiloxane and Silsesquioxane Research

Phenylsilanetriol serves as a crucial monomeric precursor for the synthesis of complex silicon-based polymers, namely polysiloxanes and silsesquioxanes. These materials are valued for their high thermal stability and unique structural properties. google.commdpi.com

Polysiloxanes are polymers with a repeating siloxane (–Si–O–) backbone. The incorporation of phenyl groups, derived from monomers like Phenylsilanetriol, into the polysiloxane structure enhances properties such as thermal stability, climate resistance, and performance over a wide temperature range. mdpi.com

Silsesquioxanes are a class of organosilicon compounds with the empirical formula RSiO_1.5_, where R is an organic group. google.com They exist in various structural forms, including random, ladder, and cage-like structures. Phenylsilsesquioxanes, where the R group is phenyl, are noted for their excellent thermal stability and are used as insulating materials and protective films. google.com

The synthesis of these polymers often involves the hydrolysis and subsequent polycondensation of a suitable precursor. Phenylsilanetriol is produced by the hydrolysis of monomers like phenyltrichlorosilane (B1630512) or phenyltriethoxysilane. google.com This Phenylsilanetriol then undergoes catalyzed polycondensation to form the silsesquioxane prepolymer. google.comacs.org The controlled condensation of Phenylsilanetriol is a key area of research, as reaction conditions can influence the final structure of the resulting polymer, leading to different isomers and molecular architectures. acs.org

| Property | Value |

|---|---|

| Chemical Formula | C6H8O3Si nih.gov |

| Molar Mass | 156.21 g/mol nih.gov |

| IUPAC Name | trihydroxy(phenyl)silane nih.gov |

| Classification | Organosilanetriol wikipedia.org |

Fundamental Role in Hybrid Material Development

Hybrid materials, which combine organic and inorganic components at the molecular level, are at the forefront of materials science, offering synergistic properties that surpass those of their individual constituents. sol-gel.netnih.govmdpi.com Organofunctional silanes are critical building blocks for these materials, acting as coupling agents that bridge inorganic and organic phases. researchgate.net

Phenylsilanetriol is an exemplary precursor for creating organic-inorganic hybrid materials. Its structure is inherently bifunctional:

Inorganic Reactivity : The three hydroxyl (silanol) groups can undergo condensation reactions to form a stable inorganic siloxane (Si-O-Si) network, similar to silica. sol-gel.netresearchgate.net

Organic Functionality : The non-reactive phenyl group provides organic character, influencing properties like solubility, refractive index, and thermal stability. mdpi.comsol-gel.net

Structure

3D Structure

Properties

IUPAC Name |

trihydroxy(phenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3Si/c7-10(8,9)6-4-2-1-3-5-6/h1-5,7-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVNATXRSJMIDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

157374-41-9 | |

| Record name | Phenylsilanetriol homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157374-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10184547 | |

| Record name | Phenylsilanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3047-74-3 | |

| Record name | Phenylsilanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3047-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylsilanetriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003047743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylsilanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylsilanetriol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLSILANETRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DNR46JQ8BT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Phenylsilanetriol and Its Derivatives

Precursor Hydrolysis Routes for Phenylsilanetriol Synthesis

The generation of phenylsilanetriol is predominantly achieved through the hydrolysis of phenyl-substituted silicon compounds where hydrolyzable groups are attached to the silicon atom. The most common precursors are phenyltrimethoxysilane and phenyltrichlorosilane (B1630512), each presenting distinct reaction characteristics.

PhSi(OCH₃)₃ + 3H₂O → PhSi(OH)₃ + 3CH₃OH

Research has shown that the rate of hydrolysis of PTMS can be influenced by its concentration. An increase in the concentration of phenyltrimethoxysilane has been observed to enhance the rate of hydrolysis. The hydrolysis and subsequent condensation of PTMS are complex processes that can be catalyzed by both acids and bases, which will be discussed in a later section.

The progress of the hydrolysis and initial polycondensation of PTMS has been monitored using high-resolution 29Si nuclear magnetic resonance (NMR) spectroscopy. These studies have successfully identified the signals corresponding to the starting monomer and various intermediates, providing insight into the reaction pathway.

| Compound | 29Si NMR Signal Identification |

| Phenyltrimethoxysilane (PTMOS) | Identified |

| PhSi(OMe)₂(OH) | Identified |

| PhSi(OMe)(OH)₂ | Identified |

| PhSi(OH)₃ | Identified |

Table 1: Identification of Monomers and Oligomers in the Hydrolysis of Phenyltrimethoxysilane (PTMOS) by 29Si NMR.

PhSiCl₃ + 3H₂O → PhSi(OH)₃ + 3HCl

The hydrochloric acid generated during the reaction acts as a catalyst for subsequent condensation reactions. The concentration of HCl in the reaction medium has a significant impact on the rate of the hydrolysis–condensation reaction and the nature of the products formed.

Studies have demonstrated that the acidity of the water-acetone solution affects the yield of the products. For instance, in a concentration range of 0.032 to 0.26 mol L⁻¹ of HCl, all-cis-(tetrahydroxy)(tetraphenyl)cyclotetrasiloxane was obtained as the main product, with its yield increasing as the HCl concentration increased mdpi.com. This indicates that while phenylsilanetriol is the initial product of hydrolysis, it readily undergoes self-condensation, particularly under acidic conditions, to form cyclic oligomers.

A typical laboratory procedure for the hydrolysis of phenyltrichlorosilane involves dissolving it in acetone and adding it to a mixture of water and ice at a low temperature (e.g., 2-4 °C) mdpi.com. The reaction mixture is then stored at a low temperature to allow for the precipitation of the products.

| Parameter | Condition |

| Precursor | Phenyltrichlorosilane |

| Solvent | Acetone |

| Hydrolysis Medium | Water and Ice (1:1) |

| Temperature | 2-4 °C during addition, then 4 °C |

| Product Isolation | Precipitation over time |

Table 2: Typical Reaction Conditions for the Hydrolysis-Condensation of Phenyltrichlorosilane.

Catalysis in Phenylsilanetriol and Oligomer Synthesis

Catalysts play a fundamental role in controlling the rates of hydrolysis and condensation of phenylsilanes, thereby influencing the structure of the final products. The choice between acid, base, or other catalytic systems can direct the synthesis towards the formation of linear, branched, or cross-linked structures.

Acid catalysis is a common strategy in the sol-gel processing of organoalkoxysilanes. In an acidic medium, the hydrolysis of precursors like phenyltrimethoxysilane is generally rapid, while the subsequent condensation of the resulting silanols is comparatively slower. This kinetic profile tends to favor the formation of less branched, more "polymeric" networks, particularly at low water-to-silicon ratios unm.edu.

The mechanism of acid-catalyzed hydrolysis involves the protonation of an alkoxy group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. The condensation process under acidic conditions is also preceded by the protonation of a silanol group.

The acidity of the reaction medium, as seen in the hydrolysis of phenyltrichlorosilane, significantly influences the product distribution. Higher acid concentrations can accelerate condensation, leading to the formation of cyclic and cage-like structures.

In contrast to acid catalysis, base-catalyzed hydrolysis of organoalkoxysilanes is typically slower, while condensation reactions are faster. This kinetic behavior generally leads to the formation of more highly branched or particulate structures, often referred to as "colloidal" particles, especially when high water-to-silicon ratios are employed unm.edu.

The base-catalyzed mechanism involves the direct nucleophilic attack of a hydroxide or silanolate anion on the silicon atom. This process is generally more sensitive to steric hindrance from the organic substituent on the silicon atom.

The use of base catalysts can promote the formation of highly condensed species. For example, single-step base-catalyzed hydrolysis has been shown to produce fractally rough particles, while under aqueous conditions, it can lead to the formation of smooth colloidal particles unm.edu.

Ammonia can act as a catalyst in the hydrolysis and condensation of phenylsilanes. As a basic catalyst, ammonia generally favors condensation over hydrolysis. The concentration of ammonia can be a critical parameter, as it can influence the balance between the rates of hydrolysis and condensation, thereby affecting the uniformity of particle nucleation and growth.

In the context of phenylsilane derivatives, ammonia has been used to catalyze the polycondensation of partially phenylated hybrid silica derived from phenyltriethoxysilane. In one study, a spherical sample prepared from hydrolyzed phenyltriethoxysilane was immersed in a 28% ammonia solution. The polycondensation proceeded gradually from the outer surface inward, forming a shell-like solid structure. The rate of this process was found to be determined by the slow inward permeation of the ammonia solution into the hydrophobic matrix.

Development of Novel Synthetic Approaches for Phenylsilanetriol Derivatives

Recent advancements in synthetic chemistry have led to the development of innovative and more efficient methods for the synthesis of Phenylsilanetriol derivatives, particularly silsesquioxanes and related cyclic compounds. These novel approaches aim to overcome the limitations of traditional methods, such as long reaction times, low yields, and the use of hazardous solvents. Key developments include solvent-free synthesis, the application of microwave-assisted techniques, and methods for creating well-defined cyclic silanol structures.

Solvent-Free Synthesis of Silsesquioxanes

Solvent-free synthesis is emerging as a "green chemistry" approach to producing polysilsesquioxanes, minimizing waste and avoiding the use of potentially toxic organic solvents. mdpi.com This methodology aligns with principles of sustainable development by maximizing the conversion of reactants into the final product. mdpi.com

One prominent solvent-free method is the hydrolytic polycondensation of trifunctional alkoxysilanes. For instance, soluble polysilsesquioxane containing side-chain phthalimide groups (PSQ-PhI) has been successfully synthesized through a solvent- and catalyst-free hydrolytic polycondensation reaction. mdpi.com In this process, deionized water is added directly to the monomer, and the mixture is heated to facilitate the reaction. This technique not only simplifies the procedure but also leads to a polymer with a monomodal molecular weight distribution and high thermal stability. mdpi.com

Another approach involves the solventless thermal condensation of stable organosilanols. researchgate.net The condensation kinetics of organosilanediols, which are precursors to silsesquioxanes, have been shown to be strongly dependent on temperature, time, and the substitution pattern at the silicon atom. researchgate.net This method avoids the complexities and potential side reactions associated with solvents.

Table 1: Example of Solvent-Free Synthesis of Polysilsesquioxane (PSQ-PhI)

| Parameter | Details |

|---|---|

| Monomer | 2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione |

| Method | Hydrolytic polycondensation |

| Solvent | None (Deionized water used as reactant) |

| Catalyst | None |

| Reaction Temperature | 70 °C |

| Reaction Time | 8 hours |

| Average Molecular Weight (Da) | 11,200 |

| Polydispersity Index | 1.10 |

| Thermal Stability (Td5%) | 345 °C |

Data sourced from a study on the green synthesis of soluble polysilsesquioxane. mdpi.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized chemical synthesis by significantly reducing reaction times and often increasing yields. researchgate.net This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, a process driven by dipolar polarization and conduction mechanisms. researchgate.net For polar molecules, this rapid heating can dramatically accelerate reaction rates compared to conventional heating methods. researchgate.netnih.gov

The advantages of microwave-assisted organic synthesis (MAOS) make it a highly attractive method for producing Phenylsilanetriol derivatives. Key benefits include:

Enhanced Reaction Rates: Reactions can be completed in minutes rather than hours. nih.govmdpi.com

Higher Yields: Improved energy transfer can lead to more efficient conversion of reactants to products. researchgate.net

Greater Selectivity: Focused heating can minimize the formation of unwanted byproducts. researchgate.net

Energy Efficiency: Heating only the reaction vessel and its contents is more energy-efficient than heating a large oil bath or hot plate. nih.gov

Green Chemistry: The ability to perform reactions without a solvent reduces chemical waste, aligning with green chemistry principles. nih.gov

While specific studies on the microwave-assisted synthesis of Phenylsilanetriol are not detailed in the provided context, the application of this technology to similar organic syntheses demonstrates its potential. semanticscholar.orgnih.gov For example, various heterocyclic compounds have been synthesized with excellent yields and drastically reduced reaction times using microwave irradiation. mdpi.comnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Piperazine-azole-fluoroquinolone Derivative

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 27 hours | 30 minutes |

| Yield | Not specified | 96% |

| Solvent | Ethanol | Ethanol |

This table illustrates the significant time reduction and high yield achievable with microwave-assisted synthesis in a comparable reaction. nih.gov

Formation of Well-Defined Cyclic Silanol Derivatives

The synthesis of well-defined cyclic silanol derivatives from Phenylsilanetriol and related precursors is crucial for creating specific molecular architectures. The structure of the final product can be highly dependent on the reaction conditions and the solvents used during synthesis and crystallization. acs.org

One novel method for creating cyclotrisiloxanetriols involves a stepwise dearylchlorination-hydrolysis process. acs.org This strategy allows for the synthesis of cyclic siloxanetriols with relatively small substituents, which were previously difficult to obtain. The acid-catalyzed condensation of Phenylsilanetriol has also been shown to unexpectedly form cis,trans-1,3,5-Trihydroxy-1,3,5-triphenylcyclotrisiloxane as the main product. acs.org

The choice of solvent plays a critical role in the self-assembly of silanetriol molecules. The crystallization of the same silanetriol derivative from different solvents can result in distinct structural motifs. For example, recrystallization from apolar solvents like cyclohexane or benzene can lead to the formation of dimeric structures through intermolecular hydrogen bonds. acs.orgnih.gov In contrast, when a more polar solvent such as tetrahydrofuran (THF) is used, the molecules may adopt a linear, tubular arrangement. acs.orgnih.gov This demonstrates that the solvent environment can be used to control the supramolecular architecture of Phenylsilanetriol derivatives.

Table 3: Influence of Solvent on the Supramolecular Structure of 2,6-dimesitylphenylsilanetriol

| Crystallization Solvent | Resulting Structural Motif |

|---|---|

| Cyclohexane (apolar) | Dimeric structure |

| Benzene (apolar) | Dimeric structure |

| Tetrahydrofuran (THF) (polar) | Linear, tubular arrangement |

Data illustrates the directing effect of solvent polarity on the final molecular assembly. acs.orgnih.gov

Advanced Characterization of Phenylsilanetriol and Its Polycondensation Products

Spectroscopic Characterization Techniques

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental tool for identifying functional groups and elucidating the structure of phenylsilanetriol and its polymers. The technique probes the vibrational modes of molecules, with specific bonds absorbing infrared radiation at characteristic frequencies.

For the phenylsilanetriol monomer, the FTIR spectrum is distinguished by absorptions corresponding to the Si-OH (silanol) and C₆H₅-Si (phenyl-silicon) moieties. The O-H stretching vibrations of the silanol groups typically appear as a broad band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding. The Si-O stretching vibrations are also prominent, usually observed around 850-950 cm⁻¹. Vibrations associated with the phenyl group include C-H stretching above 3000 cm⁻¹, C=C stretching in the 1400-1600 cm⁻¹ range, and characteristic C-H out-of-plane bending bands below 900 cm⁻¹.

Upon polycondensation to form PPhSQ, significant changes occur in the FTIR spectrum. The most notable is the diminution of the broad Si-OH absorption band and the emergence of very strong, broad absorption bands corresponding to the formation of a siloxane (Si-O-Si) network. Theoretical and experimental studies show two distinct asymmetric Si-O-Si stretching bands for PPhSQ. researchgate.net A higher frequency band around 1115-1150 cm⁻¹ and a lower frequency band around 1020-1050 cm⁻¹ are characteristic of the siloxane backbone. researchgate.net The relative intensity and position of these bands can provide information about the structure of the polymer, such as whether it possesses a ladder-like or cage-like architecture. researchgate.netresearchgate.net For instance, ladder-type structures are often identified by two distinct peaks near 1115 cm⁻¹ and 1020 cm⁻¹, whereas cage structures may show a broader, less-defined absorption in this region. researchgate.net Phenyl-substituted silsesquioxanes have been shown to retain their cage-like structures even after thermal curing at high temperatures. researchgate.net

| Wavenumber (cm⁻¹) | Assignment | Compound |

|---|---|---|

| ~3200-3600 | O-H stretch (hydrogen-bonded) | Phenylsilanetriol |

| ~3070, ~3050 | Aromatic C-H stretch | Phenylsilanetriol & PPhSQ |

| ~1430 | Aromatic C=C stretch | Phenylsilanetriol & PPhSQ |

| ~1115-1150 | Asymmetric Si-O-Si stretch (Cage/3D) | PPhSQ |

| ~1020-1050 | Asymmetric/Symmetric Si-O-Si stretch (Ladder/2D) | PPhSQ |

| ~850-950 | Si-O(H) stretch | Phenylsilanetriol |

| ~700, ~740 | Aromatic C-H out-of-plane bend / Si-C₆H₅ vibration | Phenylsilanetriol & PPhSQ |

Laser Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations based on changes in the polarizability of a molecule's electron cloud. For molecules with a center of symmetry, Raman and FTIR are mutually exclusive; vibrations that are Raman active are IR inactive, and vice versa. While phenylsilanetriol lacks a center of symmetry, certain vibrations are inherently stronger in Raman than in IR.

The Raman spectrum of phenylsilanetriol is dominated by vibrations of the phenyl ring due to its highly polarizable π-electron system. The most intense peak is typically the ring breathing mode, which appears as a sharp band around 1000 cm⁻¹. Other prominent phenyl ring modes include the C=C stretching vibrations near 1600 cm⁻¹ and the C-H in-plane bending vibrations between 1000 and 1300 cm⁻¹.

In contrast to FTIR, the Si-OH and Si-O stretching vibrations in phenylsilanetriol are generally weak in the Raman spectrum. Similarly, upon polycondensation to PPhSQ, the characteristic Si-O-Si siloxane vibrations are also very weak and often difficult to detect via Raman spectroscopy. researchgate.net This is because the Si-O bond is highly polar, leading to a large change in dipole moment during vibration (strong IR absorption) but only a small change in polarizability (weak Raman scattering). Consequently, Raman spectroscopy is more effective for confirming the presence and integrity of the phenyl substituent in the polymer than for characterizing the siloxane backbone.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| ~3060 | Aromatic C-H stretch | Medium |

| ~1590 | Aromatic C=C stretch | Strong |

| ~1030 | Aromatic C-H in-plane bend | Medium |

| ~1000 | Aromatic ring breathing | Very Strong |

| ~620 | Aromatic ring deformation | Medium |

NMR spectroscopy is an indispensable tool for the detailed structural analysis of phenylsilanetriol and its polycondensation products, providing information on the local chemical environment of specific nuclei.

The ¹H NMR spectrum of phenylsilanetriol exhibits two main sets of signals. The protons on the phenyl ring typically appear as a complex multiplet in the aromatic region, between approximately 7.0 and 8.0 ppm. rsc.org The exact chemical shifts and splitting patterns depend on the solvent and the electronic effect of the -Si(OH)₃ group.

The second signal arises from the silanol (Si-OH) protons. This resonance is often a broad singlet due to chemical exchange with other protic species (like water) and quadrupolar effects from the silicon nucleus. Its chemical shift is highly variable and depends on factors such as concentration, temperature, and solvent, but it generally appears between 4 and 7 ppm. In the hydrolysis products of related compounds like phenylsilane, the OH proton signal has been observed as a broad singlet around 4.32 ppm. researchgate.net

The ¹³C NMR spectrum of phenylsilanetriol provides information about the carbon skeleton. Due to the symmetry of the phenyl group, four distinct signals are expected in the aromatic region (approximately 128-136 ppm). These correspond to the single ipso-carbon (the carbon directly attached to silicon), the two ortho-carbons, the two meta-carbons, and the single para-carbon. The ipso-carbon typically has a unique chemical shift compared to the other aromatic carbons. Based on data from related phenylsilane compounds, the expected chemical shifts are approximately 134-136 ppm for the ortho and para carbons, and around 128-130 ppm for the meta carbons. rsc.org

| Carbon Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| Ipso (C-Si) | ~133 |

| Ortho | ~135 |

| Meta | ~128 |

| Para | ~130 |

²⁹Si NMR spectroscopy is the most powerful technique for tracking the polycondensation of phenylsilanetriol and characterizing the resulting PPhSQ structures. The chemical shift of the ²⁹Si nucleus is highly sensitive to its local bonding environment, specifically the number of attached siloxane bridges.

A standardized notation, Tⁿ, is used to describe the silicon environments in trifunctional systems like phenylsilanetriol, where 'T' signifies a silicon atom bonded to one organic group (the phenyl group) and three other atoms (oxygen), and 'n' indicates the number of those oxygens that are part of a siloxane (Si-O-Si) bridge.

T⁰: Represents the unreacted phenylsilanetriol monomer, C₆H₅-Si(OH)₃.

T¹: Represents a silicon atom at the end of a chain, with one siloxane bond and two hydroxyl groups, C₆H₅-Si(OSi)(OH)₂.

T²: Represents a silicon atom within a linear chain, with two siloxane bonds and one hydroxyl group, C₆H₅-Si(OSi)₂(OH). researchgate.net

T³: Represents a fully condensed silicon atom in the network, with three siloxane bonds, C₆H₅-Si(OSi)₃. researchgate.net

Each of these T-sites resonates in a distinct region of the ²⁹Si NMR spectrum. By analyzing the chemical shifts and the relative integration of these peaks, one can quantify the extent of condensation and gain detailed insight into the structure of the resulting oligomers and polymers, including the prevalence of linear chains, cyclic structures, or fully condensed cages. For phenylsilsesquioxanes, T² sites are typically observed around -59 ppm, while the fully condensed T³ sites appear further upfield, around -68 ppm. researchgate.net Monitoring the decrease in the T⁰ signal and the corresponding increase in T¹, T², and T³ signals allows for a precise characterization of the polycondensation process.

| Silicon Site | Structure | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| T⁰ | C₆H₅-Si(OH)₃ | ~ -35 to -45 |

| T¹ | C₆H₅-Si(OSi)(OH)₂ | ~ -48 to -58 |

| T² | C₆H₅-Si(OSi)₂(OH) | ~ -59 to -69 |

| T³ | C₆H₅-Si(OSi)₃ | ~ -68 to -80 |

Compound Index

| Compound Name |

|---|

| Phenylsilanetriol |

| Poly(phenylsilsesquioxane) (PPhSQ) |

| Phenylsilane |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is a valuable analytical technique for characterizing Phenylsilanetriol and its polycondensation products, primarily due to the presence of the phenyl group, which acts as a chromophore. The absorption of ultraviolet light by Phenylsilanetriol is dominated by the π → π* electronic transitions within the benzene ring. The silicon atom and the hydroxyl groups attached to it act as auxochromes, which can cause a slight shift in the absorption maxima (λ_max) and intensity compared to unsubstituted benzene.

The UV spectrum of Phenylsilanetriol in a non-polar solvent typically exhibits absorption bands characteristic of a substituted benzene ring. These bands are often observed in the region of 250-280 nm. shimadzu.com The primary absorption is analogous to the B-band (benzenoid band) of benzene, which arises from the aromatic system's electronic transitions. shimadzu.com The exact position and molar absorptivity can be influenced by the solvent polarity and the extent of hydrogen bonding involving the silanol groups.

During polycondensation, as Si-O-Si (siloxane) bonds form and the molecular structure evolves into polyphenylsilsesquioxanes, the electronic environment of the phenyl chromophores changes. This can lead to subtle shifts in the UV-Vis absorption spectrum. However, since the phenyl chromophore itself is not directly involved in the polymerization, the changes are generally not as pronounced as in polymers with conjugated backbones. The technique remains useful for confirming the presence of the aromatic rings in the final polymer and for quantitative analysis using a calibration curve, assuming a consistent chromophore environment.

Table 1: Representative UV-Vis Absorption Data for Aromatic Compounds

| Compound | Chromophore | Typical λ_max (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Benzene | Phenyl Ring | ~255 | ~200 |

| Phenol | Phenol | ~270 | ~1,450 |

| Phenylsilanetriol | Phenyl Group | ~260-270 (estimated) | Not widely reported |

Diffraction and Scattering Techniques for Structural Analysis

Powder X-ray Diffraction (XRD) for Crystalline Structures

Powder X-ray Diffraction (PXRD) is a powerful non-destructive technique used to analyze the crystalline nature of solid materials. It is instrumental in the characterization of Phenylsilanetriol and its crystalline polycondensation products, such as polyhedral oligomeric silsesquioxanes (POSS). The diffraction pattern generated is a unique fingerprint of a specific crystalline phase, allowing for identification, purity assessment, and analysis of polymorphic forms. americanpharmaceuticalreview.com

For Phenylsilanetriol, which can exist as a crystalline solid, PXRD can confirm its crystal structure and differentiate it from amorphous intermediates that may form during hydrolysis of its precursors. The sharp peaks in a PXRD pattern indicate a well-ordered, crystalline material, whereas broad halos are characteristic of amorphous substances. americanpharmaceuticalreview.com

In the context of its polycondensation products, PXRD is crucial for characterizing crystalline polyphenylsilsesquioxanes. For instance, the highly symmetric and cage-like molecule octaphenyl-POSS (Ph₈T₈) is a well-defined crystalline compound. Its PXRD pattern shows a series of sharp, characteristic diffraction peaks corresponding to specific crystallographic planes. researchgate.net By comparing the experimental pattern of a synthesized product with a reference pattern or one generated from single-crystal data, one can confirm the formation of the desired crystalline cage structure. researchgate.net

Table 2: Characteristic Powder XRD Peaks for Octaphenyl-POSS (Ph₈T₈) Data derived from studies on crystalline polyphenylsilsesquioxanes. researchgate.net

| 2θ (degrees) | Corresponding Crystalline Plane | Relative Intensity |

|---|---|---|

| 7.8 | (100) | High |

| 12.1 | (110) | Medium |

| 18.5 | (001) | Low |

| 19.6 | (120) | Medium |

Single-Crystal X-ray Diffraction for Molecular Structures

Obtaining a single-crystal structure of Phenylsilanetriol is challenging due to its high propensity for self-condensation. However, if a suitable single crystal could be grown and analyzed, SCXRD would provide unambiguous data on:

Molecular Geometry : The exact bond lengths of Si-C, Si-O, and O-H, and the bond angles around the silicon atom (e.g., O-Si-O, C-Si-O).

Conformation : The orientation of the phenyl group relative to the Si(OH)₃ moiety.

Supramolecular Structure : The intricate network of intermolecular hydrogen bonds between the silanol groups of adjacent molecules, which dictates the crystal packing.

For the polycondensation products of Phenylsilanetriol, SCXRD has been successfully applied to well-defined crystalline species like octaphenyl-POSS. The analysis of these structures provides precise measurements of the Si-O-Si bond angles and Si-O bond lengths within the inorganic cage, confirming the cage's geometry and the conformation of the peripheral phenyl groups.

Table 3: Illustrative Data Obtainable from SCXRD Analysis of a Phenylsilanetriol Derivative

| Parameter | Description | Typical Expected Value/Information |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Precise values in Å and degrees. |

| Si-O Bond Length | The distance between silicon and oxygen atoms. | ~1.62 - 1.65 Å |

| Si-C Bond Length | The distance between silicon and the phenyl carbon. | ~1.84 - 1.86 Å |

| O-Si-O Bond Angle | The angle between two oxygen atoms bonded to silicon. | ~108 - 111° |

Chromatographic and Mass Spectrometric Analysis

High-Performance Liquid Chromatography (HPLC) for Purity and Product Distribution

High-Performance Liquid Chromatography (HPLC) is an essential technique for the analysis of Phenylsilanetriol, enabling the assessment of its purity and the monitoring of its polycondensation reactions. basicmedicalkey.com Given the aromatic nature of the compound, reversed-phase HPLC (RP-HPLC) with UV detection is the most common approach.

In a typical RP-HPLC setup, a nonpolar stationary phase (such as C18 or a Phenyl-Hexyl phase, which offers enhanced selectivity for aromatic compounds) is used with a polar mobile phase, often a mixture of water and a miscible organic solvent like acetonitrile or methanol. chromatographyonline.comnih.gov Phenylsilanetriol and its early-stage condensation products (dimers, trimers, and other small oligomers) are separated based on their differing polarities. The monomer, being the most polar due to its three hydroxyl groups, typically has the shortest retention time. As condensation proceeds and oligomers are formed, the resulting molecules become larger and less polar, leading to longer retention times.

A UV detector, set to a wavelength where the phenyl group strongly absorbs (e.g., ~254-265 nm), is used for detection. By integrating the peak areas in the resulting chromatogram, the relative distribution of the monomer and various oligomeric species can be determined, providing valuable insight into the reaction kinetics and product distribution.

Table 4: Hypothetical RP-HPLC Data for an Early-Stage Phenylsilanetriol Condensation Mixture

| Peak ID | Retention Time (min) | Tentative Assignment | Relative Peak Area (%) |

|---|---|---|---|

| 1 | 3.5 | Phenylsilanetriol (Monomer) | 65 |

| 2 | 5.8 | Dimer | 25 |

| 3 | 7.2 | Trimer | 8 |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the foremost technique for characterizing the molecular weight and molecular weight distribution of the polymeric products resulting from the polycondensation of Phenylsilanetriol. shimadzu.com This method separates molecules based on their hydrodynamic volume, or size in solution. tainstruments.com

In a GPC analysis, a solution of the polyphenylsilsesquioxane polymer in a suitable solvent (e.g., tetrahydrofuran, THF) is passed through a column packed with a porous gel. Larger polymer chains cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules penetrate the pores to varying degrees and have a longer path, causing them to elute later. shimadzu.com

The elution profile is monitored by a detector, typically a refractive index (RI) detector, as the siloxane backbone does not have a strong UV chromophore. By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene), the chromatogram can be used to determine key parameters of the molecular weight distribution:

Number-average molecular weight (Mₙ)

Weight-average molecular weight (Mₙ)

Polydispersity Index (PDI = Mₙ/Mₙ) , which measures the breadth of the molecular weight distribution.

GPC is indispensable for quality control and for understanding how reaction conditions (e.g., catalyst, temperature, concentration) affect the final polymer's chain length and distribution.

Table 5: Typical GPC Results for a Polyphenylsilsesquioxane Resin

| Parameter | Symbol | Value | Description |

|---|---|---|---|

| Number-Average Molecular Weight | Mₙ | 2,500 g/mol | Statistical average molecular weight based on the number of polymer chains. |

| Weight-Average Molecular Weight | Mₙ | 4,000 g/mol | Statistical average molecular weight based on the weight of polymer chains. |

Mass Spectrometry (MS, LC-TOF-ESI-MASS) for Molecular Mass Determination

Mass spectrometry is a pivotal analytical technique for determining the precise molecular mass of Phenylsilanetriol and characterizing the complex oligomeric mixtures that result from its polycondensation. mdpi.comtennessee.edu Soft ionization methods, particularly Electrospray Ionization (ESI), are essential for analyzing these organosilicon compounds as they can ionize molecules directly from a solution into the gas phase with minimal fragmentation. researchgate.netchemrxiv.org This approach allows for the accurate mass determination of the monomer and the identification of various oligomeric species present in the reaction mixture. researchgate.netmdpi.com

The monoisotopic mass of the Phenylsilanetriol monomer has been calculated to be 156.02427065 Da. nih.gov ESI-MS analysis of polycondensation products typically reveals a series of peaks corresponding to linear, cyclic, and cage-like polyphenylsilsesquioxanes, often detected as adducts with ions like sodium ([M+Na]⁺).

To analyze the complex product mixtures from polycondensation, Liquid Chromatography (LC) is often coupled with mass spectrometry. nih.govsemanticscholar.org Techniques like LC-Time-of-Flight (TOF)-ESI-MS allow for the chromatographic separation of different oligomers by size and structure prior to their introduction into the mass spectrometer. nih.govsemanticscholar.org The high mass accuracy of a TOF analyzer aids in determining the elemental composition of the detected species. Furthermore, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of selected parent ions, providing valuable data on the structure and connectivity of the siloxane backbone and confirming the identity of the oligomers. mdpi.comnih.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₈O₃Si | nih.gov |

| Molecular Weight | 156.21 g/mol | nih.gov |

| Exact Mass | 156.02427065 Da | nih.gov |

| Ionization Technique | Electrospray Ionization (ESI) | researchgate.net |

Thermal and Rheological Analysis

Thermal and rheological analysis methods are employed to characterize the macroscopic properties of the polymeric materials derived from Phenylsilanetriol, known as polyphenylsilsesquioxanes. These techniques provide critical information regarding their thermal stability, phase transitions, and behavior in solution, which are essential for understanding their potential applications.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to evaluate the thermal stability and decomposition profile of materials. alfa-chemistry.com It measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere. nih.gov For polyphenylsilsesquioxanes, TGA is used to determine the temperatures at which the polymer begins to degrade, the kinetics of decomposition, and the amount of residual material left at high temperatures. nih.govmdpi.com

A typical TGA thermogram for a polyphenylsilsesquioxane shows an initial small weight loss at lower temperatures (below 200°C), which is generally attributed to the loss of physically adsorbed water or residual solvents. researchgate.net The primary decomposition stage occurs at much higher temperatures, often above 400-500°C, reflecting the high thermal stability of the Si-O-Si backbone and the phenyl groups. The analysis can be conducted under an inert atmosphere (e.g., nitrogen) to study pyrolysis or in an oxidative atmosphere (e.g., air) to assess oxidative stability. mdpi.com

| Temperature Range (°C) | Weight Loss (%) | Associated Event |

|---|---|---|

| 50 - 200 | ~1-2% | Loss of adsorbed water/solvent |

| > 500 | Variable | Onset of major polymer decomposition |

| > 800 | High | Significant ceramic residue (silica/silicon oxycarbide) |

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a thermoanalytical technique that measures the temperature difference between a sample and an inert reference material as both are subjected to an identical temperature program. cam.ac.ukvbcop.org DTA is used to detect physical and chemical changes that are accompanied by a change in enthalpy, such as phase transitions (e.g., glass transition, melting) and chemical reactions (e.g., decomposition, oxidation). vbcop.orgnist.gov

When analyzing the polycondensation products of Phenylsilanetriol, DTA curves can reveal important thermal events. An endothermic shift in the baseline may indicate the glass transition temperature (Tg), a characteristic property of amorphous polymers. Exothermic peaks can signify decomposition processes, further cross-linking reactions, or oxidation if the analysis is performed in air. vbcop.org DTA is often performed simultaneously with TGA, as the combination of techniques allows for the direct correlation of thermal events (from DTA) with specific mass loss events (from TGA). nih.gov

| Thermal Event | Typical Temperature Range (°C) | Peak Type |

|---|---|---|

| Glass Transition (Tg) | > 150 | Endothermic Shift (Baseline Change) |

| Decomposition | > 500 | Exothermic Peak |

| Oxidation (in air) | 400 - 600 | Exothermic Peak |

Viscometry in Solution

Dilute solution viscometry is a classical and effective method for characterizing the hydrodynamic properties of polymers, such as those derived from Phenylsilanetriol. anton-paar.compolyanalytik.com This technique provides insight into the molecular size, conformation, and polymer-solvent interactions by measuring the viscosity of dilute polymer solutions. anton-paar.com

The intrinsic viscosity is directly related to the polymer's molecular weight through the Mark-Houwink-Sakurada (MHS) equation: [η] = K Mᵃ. semanticscholar.org In this equation, M is the viscosity-average molecular weight, while K and 'a' are empirical constants that depend on the specific polymer, solvent, and temperature. polyanalytik.com The value of the exponent 'a' also provides qualitative information about the polymer's conformation in solution, ranging from 0.5 for a random coil in a theta solvent to higher values for more extended chain conformations.

| Parameter | Description | Typical Value Range |

|---|---|---|

| K (dL/g) | Mark-Houwink Constant | 10⁻⁴ - 10⁻³ |

| a | Mark-Houwink Exponent | 0.6 - 0.8 |

| Solvent | Common Solvent for Analysis | Tetrahydrofuran (THF) or Toluene |

| Temperature (°C) | Standard Measurement Temperature | 25 - 30 |

Theoretical and Computational Investigations of Phenylsilanetriol Chemistry

Quantum Chemical Calculations (Ab Initio and Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have become indispensable for studying the mechanisms of silane polymerization. nih.govmdpi.com DFT is often favored for its balance of computational cost and accuracy in elucidating these complex reactions. nih.gov These computational approaches are crucial for modeling reaction intermediates and transition states, providing a foundational understanding of phenylsilanetriol's condensation behavior.

Computational studies have been instrumental in mapping the reaction pathways of phenylsilanetriol condensation. Early research established that the polycondensation of phenylsilanetriol is not a random process but proceeds through specific, patterned pathways. researchgate.net In aqueous acetone, a major pathway involves the formation of cis-cis-cis-cyclotetrasiloxanetetrol as a key intermediate. researchgate.net

A significant finding, supported by quantum chemical calculations, was the unexpected formation and isolation of cis,trans-1,3,5-Trihydroxy-1,3,5-triphenylcyclotrisiloxane as a major product in the acid-catalyzed condensation of phenylsilanetriol. acs.orgresearchgate.net This compound was previously thought to be a highly unstable, transient species. acs.orgresearchgate.net Theoretical calculations help to explain the stability of such structures and the conditions that favor their formation over other potential products. acs.orgresearchgate.net Furthermore, computational modeling, often using hydrogen-substituted silsesquioxanes ([HSiO1.5]n) as models for phenyl systems, is employed to analyze the likely intermediates and pathways leading to various cage-like and ladder structures. umich.edu

The mechanisms for the hydrolysis and condensation of organoalkoxysilanes, the precursors to phenylsilanetriol, are known to differ based on pH. nih.gov In acidic conditions, the proposed mechanism involves the protonation of the alkoxide group, making the silicon atom more susceptible to nucleophilic attack by water. nih.gov Conversely, in alkaline media, the mechanism is thought to be a nucleophilic substitution (SN2-Si) involving deprotonated silanol groups attacking silicon atoms. nih.gov

A primary application of quantum chemical calculations is the energetic analysis of reaction pathways, which involves determining the thermodynamic and kinetic parameters of a reaction. nih.govmdpi.com By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed energy profile for the condensation of phenylsilanetriol.

Investigations into the electronic structure of phenylsilanetriol and its derivatives, particularly the resulting polyhedral oligomeric silsesquioxanes (POSS), provide fundamental insights into their chemical reactivity and physical properties. Quantum-mechanical calculations have been used to determine the nature of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). blogspot.com

For octasilsesquioxane cages, theoretical studies show that the HOMO is primarily composed of the p-type atomic orbitals from the oxygen atoms' lone pairs. blogspot.comresearchgate.net The LUMO, in contrast, is described as spherical and located in the center of the inorganic silsesquioxane core. blogspot.com The calculated energy gap between the HOMO and LUMO is significant, indicating the electronic stability of the structure. blogspot.com DFT calculations are also employed to understand how substituents on the phenyl group or the silicon atom affect the frontier orbitals and the HOMO-LUMO gap, which is crucial for designing materials with specific optical or electronic properties. acs.org

| Property | Description | Source |

|---|---|---|

| HOMO Composition | Primarily composed of p-type atomic orbitals of oxygen lone pairs. | blogspot.comresearchgate.net |

| LUMO Composition | Spherical, located in the center of the silsesquioxane core. | blogspot.com |

| HOMO-LUMO Energy Gap | Approximately 6-7 eV, indicating the core is an insulator. | blogspot.com |

Molecular Modeling and Simulation (e.g., Molecular Dynamics, Monte Carlo)

While quantum mechanics excels at describing electronic structure and reaction mechanisms, molecular modeling techniques like Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the dynamic behavior and bulk properties of systems containing phenylsilanetriol and its oligomers. nih.govmdpi.com These methods can be used in combination with DFT or ab initio calculations to derive kinetic and thermodynamic parameters. nih.govmdpi.comresearchgate.net

MD simulations track the movement of atoms and molecules over time, providing insights into conformational changes, solvent effects, and the assembly of supramolecular structures. researchgate.net For example, MD can be used to study how phenylsilanetriol molecules interact with surfaces or organize in different solvents, which influences the condensation process. researchgate.net Monte Carlo methods, which use random sampling to predict system properties, are also applied, for instance, in simulating the adsorption of related compounds onto substrates. scientific.net Grand Canonical Monte Carlo algorithms have been developed to simulate complex interactions, such as those between polymer segments and solid surfaces, which is relevant to the behavior of polysilsesquioxanes derived from phenylsilanetriol. acs.org

Prediction of Molecular Structures and Conformational Preferences

Computational chemistry is a powerful tool for predicting the three-dimensional structures of molecules and their relative stabilities. For phenylsilanetriol condensation products, calculations can predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from techniques like X-ray crystallography. acs.org

This predictive capability was vital in the structural characterization of cis,trans-1,3,5-Trihydroxy-1,3,5-triphenylcyclotrisiloxane, confirming its unexpected structure. acs.orgresearchgate.net Molecular simulation has also been successfully used to predict the dimensions of more complex, ordered polymers derived from phenylsilanetriol chemistry. For example, the predicted width and thickness of a triple-chain ladder polyphenylsiloxane showed excellent agreement with experimental results from X-ray diffraction (XRD), confirming the proposed cis-isotactic structure. sci-hub.box

| Dimension | Molecular Simulation Prediction | Experimental XRD Result | Source |

|---|---|---|---|

| Ladder Width (W) | ~1.36 nm | 1.36 nm | sci-hub.box |

| Ladder Thickness (T) | Not specified | 0.46 nm | sci-hub.box |

Q & A

Q. How do contradictory reports on Phenylsilanetriol’s catalytic activity in cross-coupling reactions arise, and what statistical approaches resolve these discrepancies?

- Methodological Answer : Discrepancies may stem from trace metal impurities or solvent polarity effects. Conduct control experiments with rigorously purified samples and standardized solvents (e.g., anhydrous DMF). Apply multivariate ANOVA to isolate variables contributing to catalytic efficiency .

Q. What advanced imaging techniques (e.g., TEM, AFM) reveal Phenylsilanetriol’s self-assembly mechanisms at nanoscale interfaces?

- Methodological Answer : Use TEM with cryogenic sample preparation to capture assembly dynamics in aqueous phases. AFM in tapping mode can map surface adhesion forces driving monolayer formation. Correlate findings with Small-Angle X-ray Scattering (SAXS) data for hierarchical structural validation .

Q. How can researchers design experiments to probe Phenylsilanetriol’s role in hybrid material composites without confounding matrix effects?

- Methodological Answer : Employ a fractional factorial design to test variables like silane concentration, curing temperature, and cross-linker type. Use Energy-Dispersive X-ray Spectroscopy (EDS) to confirm homogeneous Si distribution and nanoindentation to quantify mechanical reinforcement .

Data Analysis and Interpretation

Q. What statistical frameworks are recommended for analyzing dose-response relationships in Phenylsilanetriol’s bioactivity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to IC50 determinations. Use bootstrap resampling to estimate confidence intervals for low-sample-size datasets. Report p-values with Bonferroni corrections for multiple comparisons .

Q. How should researchers address outliers in spectroscopic data when quantifying Phenylsilanetriol degradation products?

Q. What meta-analysis strategies reconcile conflicting literature on Phenylsilanetriol’s environmental fate and toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.